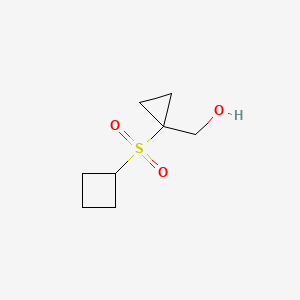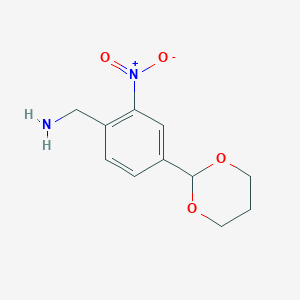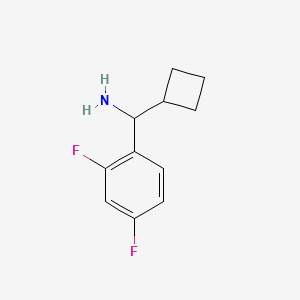![molecular formula C16H16O2 B15227084 4'-Propyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15227084.png)
4'-Propyl-[1,1'-biphenyl]-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Propyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a propyl group attached to one ring and a carboxylic acid group attached to the other
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Propyl-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of Propyl Group: The propyl group can be introduced via Friedel-Crafts alkylation, where propyl chloride reacts with the biphenyl core in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of 4’-Propyl-[1,1’-biphenyl]-3-carboxylic acid may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, to form carboxylic acids or ketones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4’-Propyl-[1,1’-biphenyl]-3-carboxylic acid from the corresponding methyl derivative.
Reduction: Formation of 4’-Propyl-[1,1’-biphenyl]-3-methanol from the carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
科学的研究の応用
4’-Propyl-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 4’-Propyl-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application
Hydrogen Bonding: The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function.
Hydrophobic Interactions: The biphenyl core can engage in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
Electrophilic and Nucleophilic Reactions: The compound can participate in electrophilic and nucleophilic reactions, modifying the activity of enzymes and other proteins.
類似化合物との比較
- 4’-Methyl-[1,1’-biphenyl]-3-carboxylic acid
- 4’-Ethyl-[1,1’-biphenyl]-3-carboxylic acid
- 4’-Butyl-[1,1’-biphenyl]-3-carboxylic acid
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the alkyl chain attached to the biphenyl core.
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the alkyl group.
- Applications: While all these compounds can be used as building blocks in organic synthesis, their specific applications may differ based on their unique properties .
特性
分子式 |
C16H16O2 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
3-(4-propylphenyl)benzoic acid |
InChI |
InChI=1S/C16H16O2/c1-2-4-12-7-9-13(10-8-12)14-5-3-6-15(11-14)16(17)18/h3,5-11H,2,4H2,1H3,(H,17,18) |
InChIキー |
PNFJWNKEBMMIFZ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15227025.png)
![1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227028.png)


![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B15227043.png)







